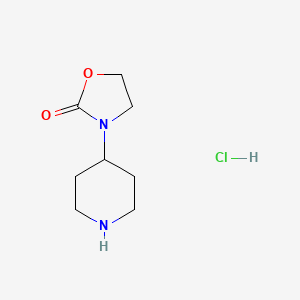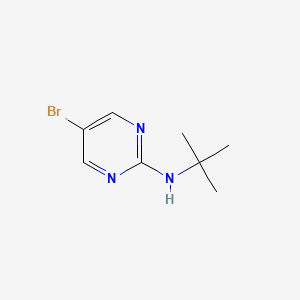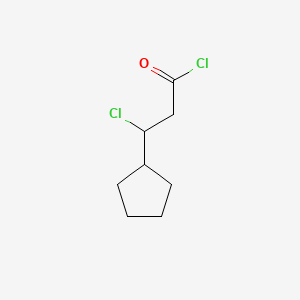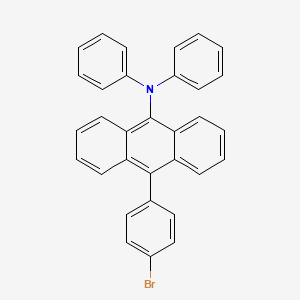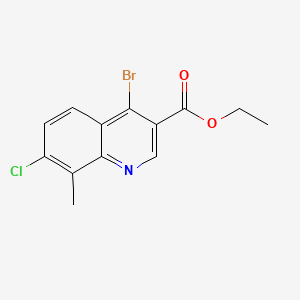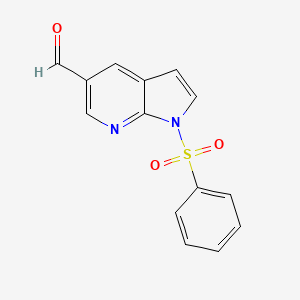
(3aR,4R,7aS)-tert-butyl 4-(tert-butoxycarbonylamino)hexahydro-1H-isoindole-2(3H)-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3aR,4R,7aS)-tert-butyl 4-(tert-butoxycarbonylamino)hexahydro-1H-isoindole-2(3H)-carboxylate is a complex organic compound that belongs to the class of isoindole derivatives. This compound is characterized by its unique structural features, including a hexahydro-isoindole core and tert-butyl groups. It is often used in various chemical and pharmaceutical research applications due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,4R,7aS)-tert-butyl 4-(tert-butoxycarbonylamino)hexahydro-1H-isoindole-2(3H)-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Isoindole Core: The initial step involves the cyclization of a suitable precursor to form the hexahydro-isoindole core.
Introduction of tert-Butyl Groups: The tert-butyl groups are introduced through alkylation reactions using tert-butyl halides under basic conditions.
Protection of Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) protection to prevent unwanted side reactions during subsequent steps.
Final Coupling Reaction: The protected amino group is coupled with the carboxylate group to form the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(3aR,4R,7aS)-tert-butyl 4-(tert-butoxycarbonylamino)hexahydro-1H-isoindole-2(3H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the tert-butyl groups or the amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted isoindole derivatives.
Applications De Recherche Scientifique
(3aR,4R,7aS)-tert-butyl 4-(tert-butoxycarbonylamino)hexahydro-1H-isoindole-2(3H)-carboxylate is widely used in scientific research due to its versatility. Some applications include:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (3aR,4R,7aS)-tert-butyl 4-(tert-butoxycarbonylamino)hexahydro-1H-isoindole-2(3H)-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3aR,4R,7aS)-tert-butyl 4-aminohexahydro-1H-isoindole-2(3H)-carboxylate: Lacks the Boc protection on the amino group.
(3aR,4R,7aS)-tert-butyl 4-(methylamino)hexahydro-1H-isoindole-2(3H)-carboxylate: Contains a methyl group instead of the Boc group.
Uniqueness
(3aR,4R,7aS)-tert-butyl 4-(tert-butoxycarbonylamino)hexahydro-1H-isoindole-2(3H)-carboxylate is unique due to its specific structural features, including the Boc-protected amino group and the tert-butyl groups. These features confer stability and reactivity, making it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
1251001-17-8 |
|---|---|
Formule moléculaire |
C18H32N2O4 |
Poids moléculaire |
340.464 |
Nom IUPAC |
tert-butyl (3aR,4R,7aS)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3,3a,4,5,6,7,7a-octahydroisoindole-2-carboxylate |
InChI |
InChI=1S/C18H32N2O4/c1-17(2,3)23-15(21)19-14-9-7-8-12-10-20(11-13(12)14)16(22)24-18(4,5)6/h12-14H,7-11H2,1-6H3,(H,19,21)/t12-,13+,14-/m1/s1 |
Clé InChI |
UIEIDXVJEYWTPT-HZSPNIEDSA-N |
SMILES |
CC(C)(C)OC(=O)NC1CCCC2C1CN(C2)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


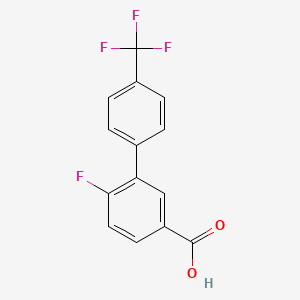
![4-Bromo-2-(2-chloro-6-fluorophenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B596260.png)
![5-(Trifluoromethyl)-2,3-dihydrospiro[indene-1,2'-pyrrolidine]](/img/structure/B596261.png)

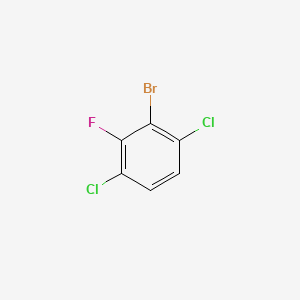
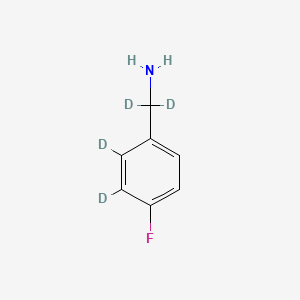
![6-(1H-Benzo[d][1,2,3]triazole-5-carbonyl)-2-(3-(4-chlorophenyl)ureido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B596267.png)
